molecular formula C8H5Cl3O3 B167008 2,4,6-Trichlorophenoxyacetic acid CAS No. 575-89-3

2,4,6-Trichlorophenoxyacetic acid

Cat. No.: B167008
CAS No.: 575-89-3
M. Wt: 255.5 g/mol
InChI Key: KZDCLQBOHGBWOI-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenoxyacetic acid is an organic compound with the molecular formula C8H5Cl3O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use as a herbicide. This compound is characterized by its white to off-white crystalline solid appearance and is slightly soluble in water .

Mechanism of Action

Target of Action

2,4,6-Trichlorophenoxyacetic acid (also known as 2,4,6-T) is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development . They regulate a variety of processes, including cell division, elongation, and differentiation .

Mode of Action

The mode of action of 2,4,6-T is similar to that of natural auxins. It enters the cell and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction leads to changes in plant growth and development .

Biochemical Pathways

The degradation of 2,4,6-T is a multi-step process involving several biochemical pathways . The initial step involves the action of an oxygenase enzyme, which converts 2,4,6-T into 2,4,5-Trichlorophenol . This compound is then further metabolized through a series of reactions involving monooxygenase and reductase enzymes, ultimately leading to the formation of 3-Oxoadipate . This compound can then enter the intermediary metabolism .

Pharmacokinetics

Its solubility in water is relatively low, which may affect its bioavailability .

Result of Action

The primary result of 2,4,6-T action is the defoliation of broad-leafed plants . This is achieved by altering the normal growth patterns of the plants, leading to their death . The compound is toxic and can have adverse effects on non-target organisms, including humans .

Action Environment

The action of 2,4,6-T can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH of the environment, and the temperature can all affect the compound’s efficacy and stability . Furthermore, certain microbial communities can degrade 2,4,6-T, thereby reducing its environmental impact .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to affect the activity of certain enzymes involved in the metabolism of xenobiotics

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit auxin effects, which are crucial for plant growth and development . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It is known to bind to the XRE promoter region of genes it activates, thereby influencing the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it can be metabolized in plants, indicating its stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses have been shown to cause harmful effects on the blood, liver, kidney, and thyroid gland . These doses are generally much higher than levels usually found in the environment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The exact mechanisms of its localization or accumulation are still being studied.

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenoxyacetic acid can be synthesized through the esterification of 2,4,6-trichlorophenol with chloroacetic acid. The reaction typically occurs under acidic conditions with the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient production rates .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development, particularly as a herbicide.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action.

    Industry: Utilized in the formulation of herbicides and plant growth regulators

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDCLQBOHGBWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206113
Record name 2,4,6-Trichlorophenoxyacetic acid
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Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

575-89-3
Record name 2-(2,4,6-Trichlorophenoxy)acetic acid
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Record name 2,4,6-Trichlorophenoxyacetic acid
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Record name 2,4,6-Trichlorophenoxyacetic acid
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Record name 2,4,6-trichlorophenoxyacetic acid
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Record name 2,4,6-TRICHLOROPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

2,4,6-trichlorophenol, 100.7 gm, was added to 250 ml of ethanol. 228.6 ml of a 25% solution of sodium methoxide (2 equivalents) in methanol were then added to the system. The system was stirred at room temperature for approximately 1 hour. Afterwards, 69.5 gm of bromoacetic acid was added and the system then heated to reflux. After 18 hours, an additional equivalent of sodium methoxide in methanol (114.3 ml) was added as well as 34.7 gm of bromoacetic acid. The system was continued at reflux for 12 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was washed with water and then with ether. Concentrated HCl was next added to the solid and the system was left standing for 12 hours. Afterwards, the product was filtered, washed with water and air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene. 74.4 gm of 2,4,6-trichlorophenoxyacetic acid was recovered.
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Synthesis routes and methods II

Procedure details

26.4 g (0.66 mol) of sodium hydroxide and 59.1 g (0.299 mol) of 2,4,6-trichlorophenol were respectively added to 450 ml of water for dissolution at normal temperature. Adding 28.11 g (0.299 mol) of monochloroacetic acid hereto, the reaction mixture was heated and refluxed for 9 to 10 hours, while the external temperature was maintained at 110°-120° C. On completion of the reaction, it was lowered to normal temperature to be followed by the filtration of product precipitate. The above reaction product was dissolved in 100 g of water and acidified with concentrated hydrochloric acid to obtain 70.5 g of 2,4,6-trichloropnenoxyacetic acid as a raw product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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